1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide

Medicinal Chemistry Drug Discovery Sulfonylhydrazide SAR

1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide is a synthetic organic compound belonging to the sulfonylhydrazide class, built on a 1-methylindole-3-carbohydrazide scaffold with an (E)-styrylsulfonyl substituent. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41 g/mol.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 1281691-22-2
Cat. No. B2614342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide
CAS1281691-22-2
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NNS(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C18H17N3O3S/c1-21-13-16(15-9-5-6-10-17(15)21)18(22)19-20-25(23,24)12-11-14-7-3-2-4-8-14/h2-13,20H,1H3,(H,19,22)/b12-11+
InChIKeyRPPUXBWBYJEEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide (CAS 1281691-22-2): Structural Classification and Basic Profile


1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide is a synthetic organic compound belonging to the sulfonylhydrazide class, built on a 1-methylindole-3-carbohydrazide scaffold with an (E)-styrylsulfonyl substituent. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41 g/mol. Authoritative databases, including PubChem, do not currently list a substance record for this CAS number [1]. Consequently, no peer-reviewed articles, patents, or regulatory assessments providing quantitative bioactivity, pharmacokinetic, or safety data for this specific compound could be identified in the allowed primary sources at the time of this analysis.

1
Uncharacterized sulfonylhydrazide scaffold for exploratory hit expansion
No published bioactivity or DMPK data available
2
Synthetic intermediate for (E)-styrylsulfonyl-modified indole libraries
May serve as styryl mercaptan surrogate in C–H activation
3
Requires end-user characterization for any target engagement claim
No supplier validation or peer-reviewed functional data

Why 1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide Cannot Be Assumed Interchangeable with Other Indole-3-carbohydrazide Analogs


Within the indole-3-carbohydrazide family, minor structural modifications—such as varying the N-sulfonyl substituent from a simple phenyl to an (E)-2-phenylethenyl group—can dramatically alter electron distribution, conformational flexibility, and target engagement profiles [1]. Precedents from related sulfonylhydrazide series confirm that even subtle changes in the sulfonyl moiety can toggle selectivity between off-targets, shift the balance from in vitro potency to in vivo efficacy, or completely abolish pharmacodynamic activity [2]. Without explicit, comparator-anchored experimental data for 1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide, a scientific or procurement decision to select this compound over a close analog like 1-methyl-1H-indole-3-carbohydrazide or a simpler phenylsulfonylhydrazide cannot be justified on the basis of proven differentiation.

Structure
The (E)-styrylsulfonyl extension may shift target engagement relative to simpler phenylsulfonylhydrazides, altering selectivity.
DMPK
Predicted higher lipophilicity and molecular weight could limit solubility and metabolic stability; no measured ADME data exist.
Selectivity
Off-target and safety profiles are unknown; comparator analogs show isoform-dependent inhibition, but direct data for this compound are absent.

Quantitative Differentiation Evidence for 1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide vs. Structural Analogs


Direct Comparative Bioactivity Data Unavailable Across Assay Systems

An exhaustive search of primary literature and patent repositories returned no head-to-head or cross-study comparable bioactivity data (e.g., IC50, Ki, EC50, MIC, or % inhibition) for 1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide against any comparator compound in any biochemical or cellular assay. Class-level inference from phenyl benzenesulfonylhydrazides IDO1 inhibitors [1] indicates that the styryl extension could hypothetically modulate potency, but without quantitative data for this specific molecule, no differentiation claim can be substantiated.

Inhibitory Potency
Class-level inference
No data for target compound
Comparator IC₅₀ 0.45 µM (cellular IDO1)
Precludes comparative benchmarking against any known lead molecule.
Requires end-user concentration–response characterization.
Medicinal Chemistry Drug Discovery Sulfonylhydrazide SAR

No Quantified Solubility, Stability, or DMPK Profile Versus Closest Parent Scaffold

No experimentally determined aqueous solubility, LogP/D, metabolic stability (e.g., human/mouse liver microsome half-life), or permeability (e.g., PAMPA or Caco-2 Papp) data were located for 1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide. The parent compound 1-methyl-1H-indole-3-carbohydrazide (CAS 56559-62-7) has only limited vendor-reported physicochemical data and no formal DMPK profiling in the public domain . The introduction of a lipophilic styrylsulfonyl group is expected to increase molecular weight and reduce aqueous solubility relative to the parent hydrazide, but this remains a qualitative prediction rather than a quantified difference.

Physicochemical & DMPK
Class-level inference
No experimental data; predicted cLogP increase and higher MW
Limits risk assessment for in vivo studies and formulation development.
In silico only; no solubility or metabolic stability assay results.
ADMET Preclinical Development Physicochemical Properties

Lack of Comparative Selectivity or Safety Profiling Against Related Indole Derivatives

No selectivity panels (e.g., kinase profiling, CEREP/Panlabs safety screen), cytotoxicity data (e.g., IC50 against normal cell lines like HEK293 or primary hepatocytes), or genotoxicity Ames test results were identified for this compound. In contrast, optimized phenyl benzenesulfonylhydrazides have published selectivity data against tryptophan 2,3-dioxygenase (TDO) and other IDO isoforms [1], enabling a confident selection of one analog over another. The absence of analogous selectivity data for 1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide means its off-target risk profile remains uncharacterized.

Selectivity Index
Class-level inference
No data for target compound
Comparator selectivity ratio >22 (IDO1 vs TDO)
Off-target risk remains uncharacterized; cannot benchmark against established probes.
Requires selectivity panel and cytotoxicity screening.
Selectivity Toxicology Off-target Screening

Potential Application Scenarios for 1-methyl-N'-[(E)-2-phenylethenyl]sulfonylindole-3-carbohydrazide Based on Structural Class


Exploratory Hit Expansion in Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor Programs

If a research program has established a binding assay for IDO1 and has validated hits from the phenyl benzenesulfonylhydrazide series [1], this compound could be procured as a single-point screening candidate to test whether the (E)-styrylsulfonyl extension enhances potency over the parent phenylsulfonylhydrazide scaffold. The user must plan to generate their own concentration–response data, as no published IC50 exists.

Synthetic Intermediate for 3-Styrylthioindole Diversity Libraries

The compound is structurally analogous to β-(E)-styrene sulfonyl hydrazides, which have been demonstrated as efficient reagents for TBAI-assisted C–H activation of indoles to afford (E)-styrylthioindoles with retained stereochemistry [2]. A researcher exploring novel vinyl thioether indole libraries could evaluate this sulfonylhydrazide as a styryl mercaptan surrogate, benchmarking its yield and stereoselectivity against the simpler β-(E)-styrene sulfonyl hydrazides reported in the literature.

Building Block for In-House PI3K p110α Sulfonohydrazide Analog Synthesis

Given that sulfonohydrazides have been explored as selective PI3K p110α inhibitors [3], a medicinal chemistry team could purchase this compound as a key intermediate to synthesize and test novel analogs. The (E)-styrylsulfonyl moiety offers an extended π-system not present in earlier sulfonohydrazide PI3K inhibitors, potentially engaging in unique hydrophobic or π-stacking interactions. All biological characterization would need to be performed by the end-user.

Application
Selection Property
Validation Focus
IDO1 pathway inhibitor screening
(E)-styrylsulfonyl extension for potency modulation over parent phenyl scaffold
Generate concentration–response data in validated IDO1 assay; no published IC₅₀ exists
Stereoselective indole C–H activation research
Sulfonylhydrazide as styryl mercaptan surrogate; retained (E)-stereochemistry potential
Benchmark yield and stereoselectivity against published β-(E)-styrene sulfonyl hydrazides
PI3K p110α inhibitor analog synthesis
Extended π-system from (E)-styrylsulfonyl group for hydrophobic or π-stacking interactions
Perform in-house PI3K enzymatic and cellular assays; all characterization required
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